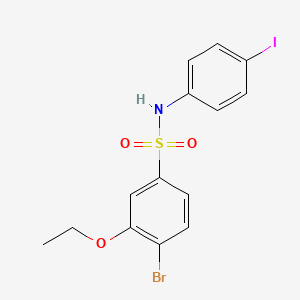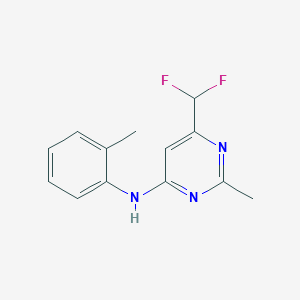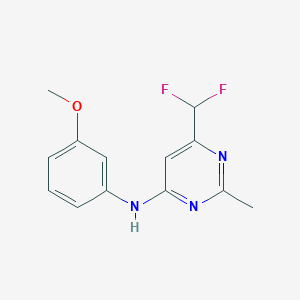![molecular formula C16H17F3N6O B6484090 2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 2549054-26-2](/img/structure/B6484090.png)
2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is a multifaceted compound with significant importance in various fields of research. Its unique structural characteristics and functional groups make it a valuable molecule in organic synthesis, medicinal chemistry, and materials science. This compound exhibits distinct physical and chemical properties, which underpin its broad utility and relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine typically involves multi-step synthetic routes. A common starting point is the preparation of the core octahydropyrrolo[2,3-c]pyrrol skeleton, which is achieved through cyclization reactions involving precursor molecules. The introduction of the 1-methyl-1H-1,2,3-triazole-4-carbonyl group is accomplished via azide-alkyne cycloaddition, often referred to as the 'click' reaction. This reaction is characterized by its high efficiency and selectivity under mild conditions. The trifluoromethyl group is then introduced through nucleophilic substitution or electrophilic trifluoromethylation techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the aforementioned synthetic routes to achieve high yield and purity. This includes fine-tuning reaction conditions such as temperature, solvent choice, and catalyst selection to ensure scalable and cost-effective production. Continuous flow synthesis could be employed to streamline the process and enhance the efficiency and reproducibility of the compound's manufacture.
Chemical Reactions Analysis
Types of Reactions
The compound 2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine undergoes various chemical reactions:
Oxidation: : Involving reagents like potassium permanganate or chromium trioxide.
Reduction: : Typically using hydrogenation or hydride donors like sodium borohydride.
Substitution: : Common in reactions with nucleophiles or electrophiles to modify its functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous or organic solvent system.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: : Utilizes nucleophiles such as amines or electrophiles like alkyl halides under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: : Used as a building block in complex organic synthesis due to its versatile functional groups.
Biology: : Investigated for its potential as a biochemical probe or ligand due to its structural diversity.
Medicine: : Explored for therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: : Applied in materials science for developing advanced materials with specific electronic, photophysical, or mechanical properties.
Mechanism of Action
The compound's mechanism of action is dictated by its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 1-methyl-1H-1,2,3-triazole moiety facilitates strong binding through hydrogen bonds, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group contributes to the compound's stability and enhances its lipophilicity, aiding in membrane permeability and bioavailability. These interactions trigger signaling pathways or inhibit enzymatic functions, leading to the compound's biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrole
5-(trifluoromethyl)pyridine
Uniqueness
What sets 2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine apart is the combination of the unique octahydropyrrolo[2,3-c]pyrrol scaffold with the versatile 1-methyl-1H-1,2,3-triazole and the trifluoromethyl groups, endowing the molecule with distinctive chemical reactivity and a broad spectrum of applications that similar compounds may lack.
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6O/c1-23-8-12(21-22-23)15(26)25-5-4-10-7-24(9-13(10)25)14-3-2-11(6-20-14)16(17,18)19/h2-3,6,8,10,13H,4-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANMTAXSQQGZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one](/img/structure/B6484011.png)

![N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6484016.png)
![N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6484024.png)
![N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B6484025.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-fluoro-4-methoxybenzoyl)piperidine](/img/structure/B6484052.png)
![4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6484075.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6484082.png)
![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)
![4-[2-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6484093.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6484095.png)

![N-methyl-N-[2-(pyridin-4-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6484107.png)

